Imidolattami
Imidolactams are a class of organic compounds characterized by the presence of an imidazole ring fused to a lactam moiety, making them structurally unique and often endowed with diverse biological activities. These compounds have garnered significant attention in recent years due to their potential applications in various fields.
Structurally, imidolactams typically feature an imidazole group (with nitrogen atoms at positions 1 and 3) attached to a lactam ring (an amide cyclic structure). This hybrid structure offers interesting chemical properties, such as enhanced stability, improved pharmacological profiles, and selective biological activities. They are of particular interest in the development of new drugs due to their ability to modulate various cellular targets.
In pharmaceutical research, imidolactams have shown promise as potential antifungal agents, anti-inflammatory compounds, and anticancer drugs. Their unique structure allows for diverse functional groups that can be strategically modified to optimize potency and selectivity. Furthermore, these molecules exhibit favorable pharmacokinetic properties, including good bioavailability and the ability to cross biological membranes efficiently.
Overall, imidolactams represent a promising subclass of compounds with significant potential in both academic research and industrial applications.
| Struttura | Nome chimico | CAS | MF |
|---|---|---|---|
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3-ethyl-1-(5-methyl-1,2-oxazol-3-yl)urea | 55807-55-1 | C7H11N3O2 |
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3,5-diamino-1-ethyl-1H-pyrazole-4-carbonitrile | 72943-61-4 | C6H9N5 |
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3,4-Dihydro-2H-pyrrol-5-amine | 872-34-4 | C4H8N2 |
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ICI 162,846 | 84545-30-2 | C11H17F3N6O |
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4-Amino-1,2,5-oxadiazole-3-carboxylic acid | 78350-50-2 | C3H3N3O3 |
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3-cyclobutyl-1H-pyrazol-5-amine | 326827-21-8 | C7H11N3 |
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Hydroxyethyl heptadecenyl glyoxalidine | 27136-73-8 | C22H42N2O |
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3-(Thiophen-2-yl)-1H-pyrazol-5-amine | 96799-03-0 | C7H7N3S |
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3-amino-1-methyl-4,5-dihydro-1H-pyrazol-5-one | 54235-29-9 | C4H7N3O |
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1H-Pyrazol-3-amine,4-ethyl-5-(methoxymethyl)- | 161487-38-3 | C7H13N3O |
Letteratura correlata
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Fornitori consigliati
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上海帛亦医药科技有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises
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Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
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Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
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Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
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Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
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